Oxybutynin-d11 Chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

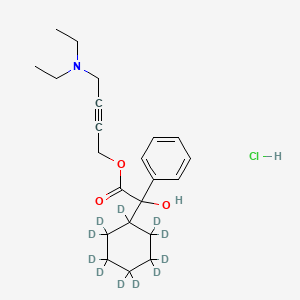

Oxybutynin-d11 Chloride is a deuterated form of Oxybutynin Chloride, a potent inhibitor of voltage-gated potassium channels. This compound is primarily used in research settings to study ion channels, pharmacology, protein interactions, and cell biology . The deuterium labeling in this compound allows for more precise analytical studies, particularly in mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Oxybutynin-d11 Chloride involves the incorporation of deuterium atoms into the Oxybutynin Chloride molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated precursors, followed by their incorporation into the Oxybutynin structure under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets stringent research standards. The production involves multiple steps, including deuterium exchange reactions, purification, and crystallization.

Analyse Chemischer Reaktionen

Metabolic Pathways

- N-Desethyloxybutynin-d11 : The primary active metabolite retains anticholinergic activity. Deuterium substitution at the cyclohexyl position does not significantly affect receptor binding but may extend its half-life .

- Ester Hydrolysis : The ester bond cleavage occurs independently of deuterium substitution, yielding deuterated phenylcyclohexylglycolic acid .

Stability and Degradation Reactions

This compound is stable under standard storage conditions (-20°C) but degrades under extreme pH or UV exposure .

| Degradation Pathway | Conditions | Products |

|---|---|---|

| Acid Hydrolysis | HCl (1M, 60°C) | Deuterated phenylcyclohexylglycolic acid + 4-(diethylamino)-2-butynol |

| Oxidation | H2O2/UV light | Epoxy derivatives + hydroxylated byproducts |

Analytical Characterization

Spectroscopic Data

| Technique | Key Peaks | Significance |

|---|---|---|

| 1H NMR | δ 1.2–1.6 (m, cyclohexyl-D11), δ 3.3–3.7 (q, diethylamino) | Confirms deuterium integration |

| LC-MS | m/z 405.0 [M+H]+ | Validates molecular weight and isotopic purity |

Isotopic Purity

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

The introduction of deuterium in oxybutynin-d11 chloride leads to altered pharmacokinetics compared to its non-deuterated counterpart. Studies suggest that deuteration can enhance the half-life of drugs by reducing metabolic clearance rates . This property is particularly beneficial in maintaining therapeutic levels over extended periods, potentially improving patient compliance.

Clinical Applications

1. Overactive Bladder Treatment

this compound is primarily studied for its effectiveness in treating overactive bladder syndrome (OAB). Clinical trials have demonstrated significant improvements in urinary frequency and urgency among patients receiving oxybutynin therapy . The extended-release formulation has been shown to enhance quality of life metrics significantly.

2. Neurological Disorders

Research indicates potential applications for this compound in managing neurological disorders characterized by involuntary muscle contractions, such as Parkinson's disease. The drug's anticholinergic properties may help mitigate symptoms related to hyperactivity in the nervous system .

Case Studies

Several case studies have documented the efficacy and safety profiles of this compound:

- Long-term Efficacy in OAB : A multicenter study involving 1,067 participants showed that extended-release oxybutynin significantly improved quality of life and reduced episodes of incontinence over a 12-month period. Discontinuation rates were primarily due to side effects like dry mouth .

- Safety Profile : In a cohort study focusing on older adults, this compound was well-tolerated with minimal adverse effects compared to traditional formulations. Participants reported fewer instances of dry mouth and constipation, common side effects associated with anticholinergic medications .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound analogs. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions on the molecule can enhance receptor selectivity and reduce side effects:

| Compound Name | Modification | Biological Activity |

|---|---|---|

| Oxybutynin-d11 | Deuteration at 11th position | Increased metabolic stability |

| Oxybutynin | Standard formulation | Higher incidence of side effects |

Wirkmechanismus

Oxybutynin-d11 Chloride exerts its effects by inhibiting voltage-gated potassium channels. It binds to the channel, blocking the flow of potassium ions through the membrane. This prevents the cell from firing action potentials, thereby regulating its excitability . The compound primarily targets muscarinic receptors, particularly the M3 receptor, which is involved in smooth muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Oxybutynin Chloride: The non-deuterated form of Oxybutynin-d11 Chloride, widely used in the treatment of overactive bladder.

Tolterodine: Another antimuscarinic agent used to treat overactive bladder, with a similar mechanism of action.

Solifenacin: A selective M3 receptor antagonist used for the same indications.

Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate quantification and analysis are critical.

Biologische Aktivität

Oxybutynin-d11 chloride is a deuterated form of oxybutynin, a well-known anticholinergic agent primarily used to treat overactive bladder (OAB). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.

Oxybutynin acts primarily as an antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype, which are prevalent in bladder smooth muscle. By inhibiting these receptors, oxybutynin reduces involuntary contractions of the bladder, increases bladder capacity, and decreases the urgency and frequency of urination. The biological activity of this compound is expected to mirror that of its non-deuterated counterpart due to similar mechanisms of action but may exhibit altered pharmacokinetics due to the presence of deuterium.

Pharmacological Effects

1. Inhibition of Smooth Muscle Proliferation:

Research has shown that oxybutynin chloride inhibits bladder smooth muscle cell proliferation induced by serum and mechanical stretch. A study demonstrated that treatment with oxybutynin resulted in a 40% reduction in DNA synthesis in response to mechanical stretch, indicating its potential role in preventing hypertrophic changes in the bladder .

2. Antispasmodic Effects:

Oxybutynin chloride exerts a direct antispasmodic effect on smooth muscle, which contributes to its therapeutic efficacy in managing OAB. It has been reported to diminish the frequency of uninhibited contractions and delay the initial desire to void .

3. Quality of Life Improvement:

Long-term studies have indicated that extended-release formulations of oxybutynin significantly improve quality of life for individuals suffering from OAB. In a multicenter study involving 1,067 participants, significant improvements were noted in quality-of-life measures over a 12-month period .

Case Studies and Clinical Findings

Case Study: Crystalline Change from Salt to Free Base

A recent case study highlighted the transition from oxybutynin hydrochloride to its free base form. This change was associated with reduced side effects and improved drug delivery efficiency. The study emphasized that this formulation change not only enhanced patient compliance but also minimized adverse reactions such as dry mouth, a common side effect associated with traditional formulations .

Clinical Efficacy in Pediatric Populations:

Oxybutynin has also been evaluated for safety and efficacy in pediatric populations with neurogenic bladder conditions. Findings suggest that oxybutynin is both safe and effective for treating such conditions, with tolerability profiles comparable to those seen in adult populations .

Comparative Analysis of Formulations

The following table summarizes key pharmacokinetic parameters and tolerability profiles across different formulations of oxybutynin:

| Formulation | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Common Side Effects |

|---|---|---|---|---|

| Immediate Release | 6.1 ± 3.2 | 1.0 | 2 | Dry mouth, constipation |

| Extended Release | 10.1 ± 7.5 | 1.0 | 2 | Reduced dry mouth |

| Transdermal System | Varies | 48 | 62-84 | Least dry mouth |

This comparative analysis indicates that while all formulations are effective, the transdermal system offers improved tolerability due to lower peak concentrations and sustained release profiles.

Eigenschaften

IUPAC Name |

4-(diethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/i6D2,9D2,10D2,15D2,16D2,20D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJYDAEGSIQPZ-JPELPYLWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(C2=CC=CC=C2)(C(=O)OCC#CCN(CC)CC)O)([2H])[2H])([2H])[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.